molecular formula C21H17ClN4OS B3398224 N-(2-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide CAS No. 1021231-87-7

N-(2-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

Cat. No.: B3398224
CAS No.: 1021231-87-7
M. Wt: 408.9 g/mol
InChI Key: BJIDTIKQTFAXFZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a thioacetamide linker connecting a 2-chlorophenyl group and a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl moiety. Its synthesis likely follows methods analogous to those reported for related compounds, such as refluxing α-chloroacetamide derivatives with heterocyclic thiols in ethanol, yielding products with moderate to high efficiency (e.g., 85% yield for a structurally similar compound) .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c1-14-6-8-15(9-7-14)18-12-19-21(23-10-11-26(19)25-18)28-13-20(27)24-17-5-3-2-4-16(17)22/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIDTIKQTFAXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chlorophenyl moiety.
  • A pyrazolo[1,5-a]pyrazin core.
  • A thioacetamide functional group.

This unique arrangement contributes to its diverse biological activities, including anticancer and enzyme inhibition properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling and proliferation. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways. The mechanism involves the modulation of signaling pathways that lead to cell cycle arrest and apoptosis .

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The IC50 values were determined using MTT assays, indicating effective inhibition of cell growth at micromolar concentrations .

Enzyme Inhibition Studies

The enzyme inhibitory activity was assessed using colorimetric methods. The compound showed promising results as an AChE inhibitor with an IC50 value comparable to standard drugs used in Alzheimer's treatment .

Summary of Biological Activity

Biological Activity IC50 Value Cell Line/Enzyme
Anticancer (A549)~10 μMLung Cancer
Anticancer (C6)~15 μMGlioma
Acetylcholinesterase Inhibition0.29 μMEnzyme Inhibition

Case Studies

  • Anticancer Studies : In vitro studies revealed that this compound effectively induced apoptosis in tumor cells through the activation of the intrinsic apoptotic pathway .
  • Neuroprotective Potential : Research indicated that the compound's ability to inhibit AChE could provide neuroprotective effects, potentially slowing down neurodegeneration associated with Alzheimer’s disease .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Core Structure R1 (Pyrazine Substituent) R2 (Acetamide Substituent) Key Modifications
N-(2-Chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide (Target) Pyrazolo[1,5-a]pyrazine 4-Methylphenyl 2-Chlorophenyl Baseline structure
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 4-Methylphenyl 2-Trifluoromethylphenyl Electron-withdrawing CF3 group
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[3-(methylthio)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl 3-Methylthiophenyl Chlorine substitution; thioether side chain
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine Phenyl 2-Bromo-4-methylphenyl Pyrimidine core; bromine substitution
F-DPA (Pyrazolo[1,5-a]pyrimidine acetamide) Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Diethylamino group Fluorine substitution; tertiary amide

Key Observations :

  • Core Heterocycle : The target compound features a pyrazolo[1,5-a]pyrazine core, whereas analogs like F-DPA and the bromo-methylphenyl derivative utilize pyrazolo[1,5-a]pyrimidine. Pyrimidine cores may enhance π-π stacking interactions due to increased aromaticity.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., CF3 in ) improve metabolic stability but may reduce solubility.
    • Halogen substitutions (Cl, Br) enhance binding affinity via hydrophobic interactions .
    • Thioether groups (e.g., 3-methylthiophenyl in ) could influence redox properties or sulfur-mediated binding.

Physicochemical and Structural Properties

  • Crystallinity : The bromo-methylphenyl analog was characterized via X-ray crystallography, revealing planar pyrazolo-pyrimidine cores and intermolecular hydrogen bonding, which could guide solubility predictions for the target compound.

Q & A

Q. How can researchers optimize the synthesis of N-(2-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of substituted pyrazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Thioacetylation using α-chloroacetamide derivatives, where reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for core:thioacetamide) are critical to avoid side products like disulfides .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity . Key Data: Yield improvements (60–75%) are achievable by optimizing solvent polarity and reaction time .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy: 1H/13C NMR to confirm regioselectivity of the pyrazolo-pyrazine core and thioacetamide linkage (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 3.8–4.2 ppm for thioether protons) .
  • Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ at m/z ~450–470) to validate molecular formula .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect trace impurities (<2%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Discrepancies often arise from assay conditions or target specificity. Strategies include:

  • Orthogonal Assays: Validate kinase inhibition (e.g., EGFR or BRAF) using both enzymatic (fluorescence-based) and cellular (Western blot for phosphorylated targets) assays .
  • Structure-Activity Relationship (SAR) Studies: Compare derivatives with modified substituents (e.g., 4-methylphenyl vs. 4-fluorophenyl) to isolate key pharmacophores .
  • Statistical Analysis: Apply multivariate regression to correlate physicochemical properties (logP, polar surface area) with activity trends .

Q. What strategies mitigate regioselectivity challenges during derivatization of the pyrazolo-pyrazine core?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects: Electron-donating groups (e.g., 4-methylphenyl) favor substitution at the pyrazine C4 position due to resonance stabilization .
  • Steric Control: Bulky substituents on the pyrazole ring direct reactions to less hindered sites (e.g., C2 over C6) .
  • Catalytic Optimization: Use Pd-catalyzed cross-coupling for selective functionalization (e.g., Suzuki-Miyaura for aryl group introduction) . Example: X-ray crystallography (e.g., PDB ID in ) confirms regiochemistry in derivatives .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer: Stability studies involve:

  • pH-Dependent Hydrolysis: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; thioacetamide bonds are prone to cleavage at pH >7 .
  • Plasma Stability: Incubate with human plasma (37°C, 1–6 hours). LC-MS/MS quantifies intact compound; esterase-mediated hydrolysis may require prodrug strategies .
  • Thermal Stability: TGA/DSC analysis reveals decomposition temperatures (>200°C for crystalline forms) .

Q. What computational methods predict interactions with biological targets?

Methodological Answer: Combine molecular docking and dynamics simulations:

  • Docking (AutoDock Vina): Screen against kinase domains (e.g., PDB 1M17) to identify binding poses; prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations (GROMACS): Simulate ligand-protein complexes (50–100 ns) to assess stability of key interactions (e.g., π-π stacking with Phe856) .
  • Free Energy Calculations (MM/PBSA): Estimate binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .

Key Notes

  • Contradictions in Data: Discrepancies in kinase inhibition (e.g., EGFR vs. BRAF) may arise from assay sensitivity or compound aggregation; use dynamic light scattering (DLS) to rule out aggregation artifacts .
  • Advanced Characterization: Single-crystal X-ray diffraction (e.g., ) resolves ambiguities in regiochemistry missed by NMR.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

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